2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Catalog No.
S832078
CAS No.
878742-59-7
M.F
C6H3F3N2O2
M. Wt
192.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

CAS Number

878742-59-7

Product Name

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.1 g/mol

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13)

InChI Key

HGFBZPMMYNDNLR-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1C(=O)O)C(F)(F)F

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C(F)(F)F

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is characterized by its molecular formula C6H3F3N2O2 and a molecular weight of approximately 192.10 g/mol. This compound features a pyrimidine ring substituted with a trifluoromethyl group at the second position and a carboxylic acid group at the fourth position. It is typically found as a white solid that is slightly soluble in water .

There is no widely documented research on the specific mechanism of action of TFMPC. However, as with other pyrimidine derivatives, it may have potential for interacting with biological systems due to the similarity of its structure to naturally occurring pyrimidines, such as uracil and thymine, which are essential components of RNA and DNA [].

Typical of carboxylic acids and pyrimidines. Notable reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it versatile for further functionalization .

Research indicates that 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid exhibits biological activities that could be relevant in pharmaceutical contexts. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases . Its trifluoromethyl group contributes to increased lipophilicity, which can enhance bioavailability.

Several methods exist for synthesizing 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid:

  • Condensation Reactions: Utilizing pyrimidine derivatives with trifluoroacetic acid under controlled conditions.
  • Multi-step Synthesis: A common approach involves heating specific precursors and using dehydrating agents to facilitate the formation of the desired compound. For example, one method involves reacting a pyridine derivative with trifluoroacetic anhydride followed by carboxylation .
  • Direct Fluorination: Employing fluorinating agents to introduce the trifluoromethyl group into existing pyrimidine structures .

The primary application of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid lies in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its unique structure allows it to serve as a building block for compounds aimed at treating diseases such as cancer and bacterial infections . Additionally, it may find use in agrochemicals and materials science due to its distinctive properties.

Interaction studies involving 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid have focused on its reactivity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, although detailed mechanisms remain to be elucidated. Such interactions could provide insights into its potential therapeutic effects and side effects .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Trifluoromethyl)pyridine-4-carboxylic acidC7H4F3NO2Contains a pyridine ring instead of pyrimidine
4-(Trifluoromethyl)benzoic acidC8H6F3O2Aromatic ring structure
5-(Trifluoromethyl)uracilC4H3F3N2O2Nucleobase structure

Uniqueness: The presence of both the trifluoromethyl group and the carboxylic acid on the pyrimidine ring distinguishes 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid from other similar compounds, enhancing its reactivity and potential applications in drug development.

XLogP3

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Wikipedia

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Dates

Modify: 2023-08-16

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